3-(Butan-2-YL)-4-hydroxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-butan-2-yl-4-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-8(2)10-6-9(7-12)4-5-11(10)13/h4-8,13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPPYZNPSMSITC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Butan 2 Yl 4 Hydroxybenzaldehyde
Regioselective Alkylation Strategies for Phenolic Compounds
The introduction of an alkyl substituent onto a phenolic ring is a fundamental transformation in organic synthesis. However, controlling the position of alkylation, particularly achieving selective ortho-alkylation, presents a significant challenge due to the activating nature of the hydroxyl group, which can direct substitution to multiple positions.
Ortho-Alkylation Approaches to 4-Hydroxybenzaldehyde (B117250) Derivatives
Achieving regioselective ortho-alkylation of phenolic compounds like 4-hydroxybenzaldehyde is crucial for the synthesis of 3-substituted derivatives. Traditional Friedel-Crafts alkylation methods often lead to a mixture of ortho-, meta-, and para-isomers, along with polyalkylation products, due to the strong activating effect of the hydroxyl group and the potential for rearrangement of the alkylating agent. orgsyn.org To overcome these limitations, a variety of more selective methods have been developed.
One prominent strategy involves the use of metal catalysts that can direct the alkylation to the ortho-position. For instance, rhenium-catalyzed reactions have demonstrated high regioselectivity for the mono-alkylation of phenols at the ortho-position. orgsyn.org A proposed mechanism involves the coordination of the rhenium catalyst to the phenolic oxygen, which then facilitates the delivery of the alkylating agent to the adjacent carbon.
Another approach is the use of directing groups, which are temporarily installed on the phenol (B47542) to physically block other reactive sites and guide the alkylating agent to the desired ortho-position. These groups can be subsequently removed to yield the desired product.
Recent advancements have also focused on C-H bond functionalization, which allows for the direct introduction of alkyl groups without the need for pre-functionalized starting materials. Palladium-catalyzed C-H bond allylic alkylation of phenols with 1,3-dienes has shown precise reactivity at the ortho C-H bond. acs.org While this specific reaction introduces an allyl group, the underlying principles of directed C-H activation could potentially be adapted for the introduction of a butan-2-yl group.
The choice of the alkylating agent is also critical. For the synthesis of 3-(Butan-2-YL)-4-hydroxybenzaldehyde, an appropriate source of the butan-2-yl group, such as 2-butene (B3427860) or a 2-butyl halide, would be required in conjunction with a suitable catalytic system to ensure selective ortho-alkylation.
| Method | Catalyst/Reagent | Key Features | Reference |
| Friedel-Crafts Alkylation | Strong Lewis Acids (e.g., AlCl₃) | Prone to polyalkylation and isomer mixtures. orgsyn.org | orgsyn.org |
| Rhenium-Catalyzed Alkylation | Re₂(CO)₁₀ | High regioselectivity for ortho-monoalkylation. orgsyn.org | orgsyn.org |
| Palladium-Catalyzed C-H Functionalization | Pd Catalyst with Diphosphine Ligand | Precise reactivity at the ortho C-H bond. acs.org | acs.org |
| Copper-Catalyzed C-H Functionalization | Copper Catalyst | Efficient ortho-C–H bond functionalization with α-aryl-α-diazoesters. nih.gov | nih.gov |
Influence of Protecting Groups on Regioselectivity
Protecting groups play a pivotal role in directing the regioselectivity of electrophilic aromatic substitution on phenols. By temporarily masking the hydroxyl group, its directing influence can be modulated, and in some cases, steric hindrance can be introduced to favor substitution at a specific position.
For the synthesis of this compound, a protecting group on the hydroxyl moiety of 4-hydroxybenzaldehyde could serve multiple purposes. Firstly, it can prevent O-alkylation, a common side reaction. Secondly, the choice of a bulky protecting group can sterically hinder the positions adjacent to it, thereby influencing the regioselectivity of the alkylation step.
Commonly used protecting groups for phenols include ethers (e.g., methyl, benzyl (B1604629), methoxymethyl (MOM)), silyl (B83357) ethers (e.g., tert-butyldimethylsilyl (TBDMS)), and esters. scirp.orgoocities.org The stability of these groups under the reaction conditions for alkylation is a critical consideration. For instance, silyl ethers are generally labile under acidic conditions, while some ether protecting groups may require harsh conditions for cleavage. researchgate.net
The electronic nature of the protecting group can also influence the reactivity of the aromatic ring. Electron-withdrawing protecting groups, such as esters, can deactivate the ring towards electrophilic substitution, which may require more forcing reaction conditions for the alkylation to proceed. Conversely, electron-donating groups can enhance the reactivity of the ring.
In the context of ortho-alkylation, certain protecting groups can act as directing groups. For example, acetal (B89532) and carbamate (B1207046) protecting groups have been shown to direct lithiation to the ortho-position, which can then be followed by quenching with an electrophile to introduce the desired alkyl group. nih.gov
| Protecting Group | Abbreviation | Stability | Cleavage Conditions |
| Methoxymethyl ether | MOM | Stable to base, mild acid | Acidic hydrolysis |
| tert-Butyldimethylsilyl ether | TBDMS | Labile to acid, fluoride (B91410) | Acid, fluoride source (e.g., TBAF) |
| Benzyl ether | Bn | Stable to acid and base | Hydrogenolysis (e.g., H₂, Pd/C) |
| Acetate (B1210297) ester | Ac | Labile to acid and base | Hydrolysis (acidic or basic) |
Formylation Reactions for Aromatic Aldehyde Synthesis
The introduction of a formyl group (-CHO) onto an aromatic ring is a key step in the synthesis of aromatic aldehydes. A variety of methods, ranging from classical name reactions to modern catalytic systems, are available for this transformation.
Modern Formylation Reagents and Catalytic Systems
The formylation of phenols can be achieved through several established methods, each with its own set of reagents and reaction conditions. wikipedia.org The Vilsmeier-Haack reaction, for instance, employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate electron-rich aromatic rings. researchgate.nettcichemicals.com The Duff reaction utilizes hexamethylenetetramine as the formylating agent, and is particularly effective for phenols. wikipedia.orgtcichemicals.com The Reimer-Tiemann reaction, which uses chloroform (B151607) in a basic solution, is another classical method for the ortho-formylation of phenols. wikipedia.org
More contemporary approaches to formylation often focus on milder reaction conditions and improved selectivity. The use of dichloromethyl methyl ether with a Lewis acid like TiCl₄ has been shown to be an effective method for the formylation of phenols, often with a preference for the ortho-position. researchgate.netub.edu
Catalytic systems for formylation are also an active area of research. Palladium-catalyzed reductive carbonylation of aryl halides or triflates with a source of carbon monoxide and a hydride donor provides a route to aromatic aldehydes. organic-chemistry.org While this would require a pre-functionalized starting material, it offers a high degree of functional group tolerance.
Visible-light-mediated formylation reactions have also emerged as a green and efficient alternative. For example, the C-3 formylation of indoles has been achieved using eosin (B541160) Y as a photocatalyst and tetramethylethylenediamine as the carbon source under an air atmosphere. organic-chemistry.org The applicability of such methods to phenols is an area of ongoing investigation.
| Formylation Reaction | Reagents | Typical Substrates |
| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich aromatics, phenols researchgate.nettcichemicals.com |
| Duff Reaction | Hexamethylenetetramine | Phenols, indoles wikipedia.orgtcichemicals.com |
| Reimer-Tiemann | CHCl₃, base | Phenols wikipedia.org |
| Rieche Formylation | Dichloromethyl methyl ether, Lewis acid | Aromatic compounds tcichemicals.com |
| Palladium-Catalyzed Carbonylation | Aryl halide/triflate, CO, silane | Aryl halides/triflates organic-chemistry.org |
Synergistic Catalysis in Aromatic Aldehyde Synthesis
Synergistic catalysis, where two or more catalysts work in concert to promote a chemical transformation that is not possible with either catalyst alone, has emerged as a powerful tool in organic synthesis. nih.gov This approach has been applied to the synthesis of aromatic aldehydes through novel desaturative methods. manchester.ac.ukresearchgate.net
One such strategy involves a triple catalytic system combining enamine catalysis, photoredox catalysis, and cobalt catalysis. manchester.ac.ukresearchgate.net In this approach, a saturated precursor, which can be readily prepared with the desired substitution pattern, is desaturated to form the aromatic aldehyde. This method provides an alternative to traditional electrophilic aromatic substitution and can allow for the synthesis of highly substituted aromatic aldehydes that are difficult to access through conventional means. manchester.ac.ukresearchgate.net
The application of synergistic catalysis to the direct formylation of aromatic C-H bonds is also an area of interest. The combination of different catalytic cycles could potentially enable the activation of a C-H bond and the introduction of a formyl group under mild conditions. For example, a dual catalytic system might involve a transition metal catalyst to activate the C-H bond and a second catalyst to facilitate the delivery of the formylating agent.
While the direct application of these specific synergistic systems to the synthesis of this compound has not been explicitly reported, the principles of synergistic catalysis offer a promising avenue for the development of new and efficient synthetic routes.
Multi-Component and One-Pot Synthetic Routes to the Target Compound
Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation and purification of intermediates. researchgate.netnih.gov This approach can significantly reduce reaction time, cost, and waste generation.
Alternatively, a one-pot procedure could involve the formylation of a phenol, followed by a subsequent reaction in the same pot. For example, a one-pot preparation of catechols from phenols has been reported, which involves a formylation reaction followed by a Dakin or Baeyer-Villiger oxidation. orgsyn.orgresearchgate.net This demonstrates the feasibility of sequential transformations in a single pot starting from a phenolic substrate.
The development of a one-pot or multi-component synthesis for this compound would likely require careful optimization of reaction conditions to ensure the compatibility of all reagents and catalysts. However, the potential benefits in terms of efficiency and sustainability make this a worthy goal for synthetic chemists.
Reaction Mechanisms and Pathways of 3 Butan 2 Yl 4 Hydroxybenzaldehyde
Mechanistic Investigations of Electrophilic Aromatic Substitution at the Phenolic Ring
The phenolic ring of 3-(butan-2-yl)-4-hydroxybenzaldehyde is activated towards electrophilic aromatic substitution (EAS) by the strongly electron-donating hydroxyl (-OH) group. This group directs incoming electrophiles primarily to the ortho and para positions relative to it. However, the existing substituents—the aldehyde and the sec-butyl group—exert significant influence on the regioselectivity of these reactions.
The hydroxyl group at C4 directs electrophiles to C3 and C5 (ortho) and C6 (para to the aldehyde). The aldehyde group (-CHO) is a meta-director and deactivating, while the sec-butyl group at C3 is a weak ortho-, para-director and activating. The powerful activating and directing effect of the hydroxyl group typically dominates. Given that the C3 position is already substituted by the sec-butyl group, and the C5 position is sterically hindered by the adjacent sec-butyl group, electrophilic attack is most likely to occur at the C5 position, ortho to the hydroxyl group and meta to the aldehyde.
Studies on similar phenolic aldehydes, such as 3-hydroxybenzaldehyde, have shown that bromination can lead to substitution at various positions, influenced by reaction conditions. researchgate.net For this compound, the combined directing effects of the hydroxyl and sec-butyl groups would strongly favor substitution at the C5 position. The presence of bulky substituents is known to reduce the rate of EAS reactions due to steric hindrance, which would be a factor in the reactivity of this compound. numberanalytics.com
Reactivity Studies of the Aldehyde Functionality in Complex Organic Transformations
The aldehyde group is a key site of reactivity in this compound, participating in a wide range of transformations that are fundamental to organic synthesis. wikipedia.org
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. youtube.com This reactivity is the basis for nucleophilic addition reactions, a cornerstone of carbonyl chemistry. youtube.comyoutube.com The addition of a nucleophile to the carbonyl carbon breaks the pi bond, forming a tetrahedral intermediate which is then typically protonated to yield an alcohol. youtube.com
Benzaldehyde (B42025) derivatives are generally less reactive in nucleophilic additions than aliphatic aldehydes because the aromatic ring can delocalize the partial positive charge on the carbonyl carbon through resonance, making it less electrophilic. askfilo.com The presence of the electron-donating hydroxyl and sec-butyl groups on the ring further reduces the electrophilicity of the carbonyl carbon in this compound compared to unsubstituted benzaldehyde.
Condensation reactions, such as the Aldol condensation, are also characteristic of aldehydes. magritek.com These reactions involve the nucleophilic addition of an enolate to a carbonyl group. While this compound cannot form an enolate itself (as it lacks α-hydrogens), it can act as the electrophilic partner in a crossed-Aldol or Claisen-Schmidt condensation with another enolizable carbonyl compound. magritek.com Similarly, it can participate in other condensation reactions like the Knoevenagel condensation with compounds containing active methylene (B1212753) groups. mdpi.com The steric bulk of the ortho sec-butyl group may influence the approach of the nucleophile in these reactions.
Computational studies on the Biginelli reaction, a multi-component condensation, have shown that the presence and position of hydroxyl groups on the benzaldehyde ring significantly affect the activation energy and reaction rate. mdpi.com A hydroxyl group in the ortho position can hinder the approach of the nucleophile, slowing the reaction. mdpi.com
While not a reaction of the aldehyde itself, oxidative deamination is a significant pathway for the synthesis of aromatic aldehydes from primary amines. medmuv.comnih.gov This transformation is a key process in amino acid catabolism and can be achieved synthetically using various catalysts. wikipedia.org Engineered enzymes, such as variants of cytochrome P450, have been shown to efficiently catalyze the oxidative deamination of various benzyl (B1604629) azides to their corresponding benzaldehydes with high yields and selectivity. nih.gov This biocatalytic approach represents a potential route for the synthesis of this compound from the corresponding substituted benzyl azide (B81097) under mild conditions. nih.gov
Table 1: Examples of P450-Catalyzed Oxidative Deamination of Benzyl Azides to Aldehydes This table presents data for analogous reactions, illustrating the general applicability of the synthetic pathway.
| Substrate (Benzyl Azide Derivative) | Product (Benzaldehyde Derivative) | GC Yield (%) |
|---|---|---|
| Benzyl azide | Benzaldehyde | 99% |
| 4-Methylbenzyl azide | 4-Methylbenzaldehyde | 99% |
| 4-Methoxybenzyl azide | 4-Methoxybenzaldehyde | 99% |
| 3,5-Dimethoxybenzyl azide | 3,5-Dimethoxybenzaldehyde | 91% |
Data sourced from studies on engineered CYP102A1 variants. nih.gov
Role of the Branched Alkyl Chain in Influencing Reaction Steric and Electronic Effects
The sec-butyl group at the C3 position plays a dual role in modulating the reactivity of the molecule. ucla.edu
Steric Effects: As a branched, bulky substituent, the sec-butyl group imposes significant steric hindrance. numberanalytics.com This steric crowding can:
Hinder Electrophilic Attack: It can impede the approach of electrophiles to the adjacent C2 and C4 positions on the aromatic ring, although electronic effects are generally more dominant in directing substitution.
Influence Aldehyde Reactivity: The proximity of the sec-butyl group to the aldehyde functionality can sterically shield the carbonyl carbon, potentially slowing the rate of nucleophilic addition and condensation reactions compared to less hindered analogues like 4-hydroxybenzaldehyde (B117250). Studies on other bulky groups, like the tert-butyl group, have demonstrated their significant impact on reaction rates. numberanalytics.comresearchgate.net
Electronic Effects: The sec-butyl group is an electron-donating group (EDG) through two primary mechanisms:
Inductive Effect: Alkyl groups are electron-releasing through the sigma bonds, which increases the electron density of the aromatic ring.
Hyperconjugation: The overlap of C-H sigma bonds on the sec-butyl group with the pi system of the ring also donates electron density.
These electron-donating effects increase the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles. However, they also slightly decrease the electrophilicity of the carbonyl carbon, complementing the effect of the hydroxyl group and reducing the aldehyde's reactivity towards nucleophiles. The insertion of alkyl groups like tert-butyl has been shown to raise the energy levels of molecular orbitals, which can alter electronic properties and reactivity. nih.gov
Theoretical Elucidation of Reaction Transition States and Energetics
Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the complex mechanisms, transition states, and energy profiles of reactions involving substituted benzaldehydes. nih.gov Although specific studies on this compound are not widely available, analyses of similar molecules offer significant insight.
For 4-hydroxybenzaldehyde, DFT calculations have been used to analyze its structural and electronic features. mdpi.com Key parameters derived from these studies, such as the HOMO-LUMO energy gap, can predict chemical reactivity. A small energy gap suggests lower kinetic stability and higher chemical reactivity. mdpi.com
Table 2: Calculated Chemical Reactivity Descriptors for 4-Hydroxybenzaldehyde This data for a related compound illustrates the type of information gained from theoretical studies.
| Parameter | Value | Interpretation |
|---|---|---|
| EHOMO | -6.21 eV | Energy of Highest Occupied Molecular Orbital |
| ELUMO | -1.89 eV | Energy of Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.32 eV | Indicates charge transfer potential and reactivity |
| Electrophilicity Index (ω) | 2.11 eV | Measures the energy reduction upon maximal electron flow |
Data obtained from DFT calculations. mdpi.com
Molecular Electrostatic Potential (MESP) maps are also generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. nih.gov For a hydroxybenzaldehyde, the oxygen atoms of the hydroxyl and carbonyl groups are typically the most electron-rich (red), while the carbonyl carbon and phenolic hydrogen are electron-poor (blue), identifying them as likely sites for electrophilic and nucleophilic attack, respectively. mdpi.com
Furthermore, computational models can determine the activation energies for different reaction pathways, explaining observed regioselectivity or lack of reactivity. For instance, DFT studies explained the lack of reactivity of 2,4-dihydroxybenzaldehyde (B120756) in the Biginelli reaction by showing a significant increase in the activation energy of the rate-determining step compared to 4-hydroxybenzaldehyde, attributing this to the steric and electronic effects of the ortho-hydroxyl group. mdpi.com Similar theoretical investigations could precisely quantify the steric and electronic influence of the sec-butyl group in this compound on its various reaction pathways.
Advanced Spectroscopic and Spectrometric Characterization Studies of 3 Butan 2 Yl 4 Hydroxybenzaldehyde
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of an organic compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR spectroscopy would be utilized to identify the number of chemically distinct protons, their electronic environments, and their proximity to neighboring protons. The spectrum would be expected to show distinct signals for the aldehydic proton, the aromatic protons, the methine proton of the sec-butyl group, the methylene (B1212753) protons, and the methyl protons. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, quartet, multiplet), and coupling constants (J) would provide critical information for assigning each proton to its specific position in the molecule.
Carbon-¹³ (¹³C) NMR spectroscopy, often acquired with proton decoupling, would reveal the number of unique carbon environments in 3-(butan-2-yl)-4-hydroxybenzaldehyde. Distinct peaks would be expected for the carbonyl carbon of the aldehyde, the aromatic carbons (both substituted and unsubstituted), and the carbons of the sec-butyl group. The chemical shifts of these signals would be indicative of their electronic environment and hybridization state.
Hypothetical Data Tables:
Without experimental data, the following tables are presented as a representation of how the ¹H and ¹³C NMR data would be organized.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~9.8 | s | - | 1H | CHO |
| ~7.6-7.8 | m | - | 2H | Aromatic H |
| ~6.9 | d | ~8.0 | 1H | Aromatic H |
| ~5.0 | s (br) | - | 1H | OH |
| ~3.2 | m | - | 1H | CH (sec-butyl) |
| ~1.6 | m | - | 2H | CH₂ (sec-butyl) |
| ~1.2 | d | ~7.0 | 3H | CH₃ (sec-butyl) |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~191 | C=O (aldehyde) |
| ~160 | C-OH (aromatic) |
| ~135 | C-CHO (aromatic) |
| ~132 | Aromatic CH |
| ~130 | C-C(sec-butyl) (aromatic) |
| ~128 | Aromatic CH |
| ~115 | Aromatic CH |
| ~35 | CH (sec-butyl) |
| ~30 | CH₂ (sec-butyl) |
| ~20 | CH₃ (sec-butyl) |
To confirm the structural assignments from one-dimensional NMR, a series of two-dimensional (2D) NMR experiments would be essential.
Correlation Spectroscopy (COSY): This experiment would establish proton-proton (¹H-¹H) coupling correlations. For instance, it would show correlations between the methine proton and the adjacent methylene and methyl protons of the sec-butyl group, as well as couplings between adjacent aromatic protons.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments would reveal one-bond correlations between protons and their directly attached carbons (¹H-¹³C). This would definitively link the proton signals to their corresponding carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique would identify longer-range correlations (typically 2-3 bonds) between protons and carbons. For example, it would show correlations from the aldehydic proton to the aromatic carbons, and from the sec-butyl protons to the aromatic ring, confirming the substitution pattern.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound would display absorption bands corresponding to the various functional groups. Key expected absorptions would include:
A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹.
C-H stretching vibrations for the aromatic and aliphatic (sec-butyl) groups, appearing around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
A strong C=O stretching band for the aldehyde carbonyl group, expected around 1700-1680 cm⁻¹.
C=C stretching vibrations for the aromatic ring in the 1600-1450 cm⁻¹ region.
C-O stretching and O-H bending vibrations, which would also provide structural information.
Table 3: Hypothetical FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3400 | Broad, Strong | O-H stretch (phenolic) |
| ~2960, 2870 | Medium-Strong | C-H stretch (aliphatic) |
| ~2750, 2850 | Medium (doublet) | C-H stretch (aldehyde) |
| ~1685 | Strong | C=O stretch (aldehyde) |
| ~1600, 1510 | Medium-Strong | C=C stretch (aromatic) |
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, would provide complementary vibrational information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give rise to strong Raman signals. The C=O stretch of the aldehyde and the various C-H bending and stretching modes would also be observable.
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (molecular formula C₁₁H₁₄O₂), the expected molecular weight is approximately 178.23 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight. The fragmentation pattern would likely involve characteristic losses:
Loss of a hydrogen atom ([M-1]⁺) from the aldehyde group is a common fragmentation for benzaldehydes.
Loss of the aldehyde group ([M-29]⁺, loss of CHO).
Cleavage of the sec-butyl group, leading to fragments from the loss of an ethyl group ([M-29]⁺) or a methyl group ([M-15]⁺) from the side chain, or the entire sec-butyl group.
Rearrangement reactions, such as a McLafferty rearrangement, might also be possible depending on the ionization energy.
High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which would confirm the elemental composition of the molecule.
Table 4: Hypothetical Mass Spectrometry Data for this compound
| m/z | Possible Fragment |
|---|---|
| 178 | [M]⁺ (Molecular Ion) |
| 177 | [M-H]⁺ |
| 149 | [M-C₂H₅]⁺ or [M-CHO]⁺ |
Electron Ionization (EI) Mass Spectrometry
No experimental Electron Ionization (EI) mass spectrometry data, including fragmentation patterns and mass-to-charge ratios of fragments for this compound, has been found in published literature.
Electrospray Ionization (ESI) Mass Spectrometry
There is no available Electrospray Ionization (ESI) mass spectrometry data for this compound. Information regarding its behavior in ESI, such as the formation of protonated or deprotonated molecules, is not documented.
Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) for Conjugated Systems
Specific data on the electronic absorption (UV-Vis) and fluorescence spectroscopy of this compound, including absorption and emission maxima, which are crucial for understanding its conjugated system, are not available in the scientific record.
X-ray Crystallography for Solid-State Molecular Geometry
There are no published X-ray crystallography studies for this compound. Consequently, information regarding its crystal structure, bond lengths, bond angles, and solid-state molecular geometry is not known.
Computational Chemistry and Theoretical Studies of 3 Butan 2 Yl 4 Hydroxybenzaldehyde
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. The core principle of DFT is that the energy of a molecule can be determined from its electron density. A key application of DFT is geometry optimization, a process that systematically alters the coordinates of the atoms to find the arrangement with the lowest possible energy, known as the ground state geometry. acs.org
This optimization is typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the mathematical functions used to describe the atomic orbitals. nih.gov The process yields the most stable three-dimensional structure of the molecule. From this optimized geometry, various properties such as bond lengths, bond angles, and dihedral angles can be precisely determined. mdpi.com By calculating the energies of various molecular arrangements, DFT can also be used to map out energy landscapes, identifying stable isomers and the energy barriers for conversion between them. researchgate.net
Table 1: Illustrative Optimized Geometric Parameters for a Substituted Benzaldehyde (B42025) (Data for 4-hydroxybenzaldehyde) This table presents calculated data for the related compound 4-hydroxybenzaldehyde (B117250) to illustrate the typical output of a DFT geometry optimization. Specific values for 3-(butan-2-yl)-4-hydroxybenzaldehyde would require a dedicated computational study.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C=O | 1.213 |
| C-O (hydroxyl) | 1.362 | |
| C-C (ring avg.) | 1.395 | |
| Bond Angles (°) | C-C-H (aldehyde) | 121.5 |
| C-C-O (hydroxyl) | 119.8 | |
| C-C-C (ring avg.) | 120.0 | |
| Source: Based on typical values from studies on substituted benzaldehydes. rasayanjournal.co.in |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory fall under this category.
While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain molecular properties, especially for smaller systems. They are often used as a benchmark to validate results from less computationally expensive methods like DFT. For a molecule such as this compound, these high-accuracy calculations could be employed to refine the energies of different conformations or to precisely calculate electronic properties where electron correlation effects are particularly important.
Conformational Analysis of the Butan-2-yl Substituent
The presence of the flexible butan-2-yl (or sec-butyl) group at the C3 position of the benzene (B151609) ring introduces conformational complexity to this compound. The butan-2-yl group has multiple single bonds around which rotation can occur, leading to various spatial arrangements, or conformers, each with a distinct energy and geometry.
To explore the different possible conformers, a potential energy surface (PES) scan is performed. This computational technique involves systematically rotating one or more dihedral angles within the molecule and calculating the energy at each step. mdpi.com For the butan-2-yl substituent, key rotations would be around the C(ring)-C(butyl) bond and the C-C bonds within the butyl chain itself.
The resulting plot of energy versus the dihedral angle(s) reveals the potential energy surface. The low points on this surface correspond to stable, low-energy conformers (local minima), while the high points represent high-energy transition states that are the barriers to rotation between conformers. This analysis identifies the most likely shapes the molecule will adopt.
Steric Hindrance: The spatial arrangement of the alkyl group can shield or expose nearby reactive sites, such as the hydroxyl (-OH) and aldehyde (-CHO) groups, affecting their accessibility to other reagents.
Orbital Overlap: The orientation of the substituent can subtly influence the electronic conjugation with the aromatic ring, potentially altering the electronic properties and reactivity of the molecule.
Therefore, understanding the conformational preferences is crucial for a complete picture of the molecule's chemical behavior.
Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.gov
HOMO: This orbital can be thought of as the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.
LUMO: This is the innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more polarizable and more chemically reactive. mdpi.com
From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. These global reactivity descriptors are derived using DFT and provide a quantitative measure of different aspects of chemical behavior. mdpi.com
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).
Table 2: Illustrative Global Reactivity Descriptors (Data for 4-hydroxybenzaldehyde) This table presents calculated data for the related compound 4-hydroxybenzaldehyde to demonstrate the type of information derived from FMO analysis. Specific values for this compound would require a dedicated computational study.
| Descriptor | Symbol | Value (eV) |
| HOMO Energy | EHOMO | -6.54 |
| LUMO Energy | ELUMO | -1.53 |
| HOMO-LUMO Gap | ΔE | 5.01 |
| Ionization Potential | I | 6.54 |
| Electron Affinity | A | 1.53 |
| Electronegativity | χ | 4.035 |
| Chemical Hardness | η | 2.505 |
| Chemical Softness | S | 0.399 |
| Electrophilicity Index | ω | 3.25 |
| Source: Data adapted from computational studies on 4-hydroxybenzaldehyde. mdpi.com |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Similarly, a search for molecular dynamics (MD) simulation studies focused on this compound yielded no results. MD simulations are crucial for understanding the dynamic behavior of a molecule, including conformational changes and its interactions with solvents over time. Without such studies, it is not possible to report on the dynamic properties or the specific effects of different solvents on the conformational flexibility and intermolecular interactions of this compound.
Structure Reactivity Relationships and Substituent Effects in 3 Butan 2 Yl 4 Hydroxybenzaldehyde Derivatives
Electronic and Steric Influence of the Sec-Butyl Group on Aromatic Ring Reactivity
The reactivity of the aromatic ring in 3-(butan-2-yl)-4-hydroxybenzaldehyde is governed by the cumulative effects of its three substituents: the hydroxyl (-OH) group, the aldehyde (-CHO) group, and the sec-butyl (-CH(CH₃)CH₂CH₃) group. Each imparts distinct electronic and steric influences that direct the course of reactions such as electrophilic aromatic substitution.
Electronic Effects: The sec-butyl group, like other alkyl substituents, is a weak electron-donating group. This donation occurs primarily through an inductive effect, where the sp³-hybridized carbons of the alkyl group push electron density through the sigma bonds to the sp²-hybridized carbon of the benzene (B151609) ring. This electron donation slightly activates the aromatic ring, making it more susceptible to attack by electrophiles compared to unsubstituted benzene.
However, the electronic landscape is dominated by the powerful activating, ortho-, para-directing hydroxyl group and the deactivating, meta-directing aldehyde group. The -OH group, through its strong resonance effect (+R), significantly increases electron density at the positions ortho and para to it (positions 3, 5, and 1). The -CHO group, through its electron-withdrawing resonance and inductive effects (-R, -I), deactivates the ring, particularly at the ortho and para positions relative to itself (positions 2, 6, and 4).
In this compound, the powerful activating effect of the hydroxyl group at position 4 is paramount, strongly directing incoming electrophiles to its ortho positions (3 and 5). Since position 3 is already occupied by the sec-butyl group, electrophilic attack is overwhelmingly favored at position 5.
Steric Effects: The sec-butyl group is sterically bulky. This spatial hindrance can significantly influence the regioselectivity of aromatic substitution reactions. In its position at C3, the sec-butyl group sterically shields the adjacent C2 and C4 positions. While electronic factors already disfavor attack at C2 (ortho to a deactivating group), the steric bulk of the sec-butyl group further inhibits the approach of an electrophile to this site. Nitration of t-butylbenzene, for instance, yields a high proportion of the para product over the ortho product due to the steric hindrance of the bulky t-butyl group. stackexchange.com This principle suggests that any potential reaction at positions neighboring the sec-butyl group in this compound would be similarly impeded.
| Substituent Group | Electronic Effect | Directing Influence | Steric Hindrance |
| -OH (Hydroxyl) | Strong Electron-Donating (+R > -I) | Ortho, Para-directing | Low |
| -CHO (Aldehyde) | Strong Electron-Withdrawing (-R, -I) | Meta-directing | Moderate |
| -sec-Butyl | Weak Electron-Donating (+I) | Ortho, Para-directing | High |
Modulation of Phenolic Hydroxyl Acidity and Reactivity by Substituents
The acidity of a phenol (B47542) is determined by the stability of its conjugate base, the phenoxide ion. Substituents on the aromatic ring can significantly alter this acidity by either stabilizing or destabilizing the negative charge on the phenoxide oxygen.
In this compound, the phenolic hydroxyl group at C4 is influenced by the sec-butyl group at C3 (meta position) and the aldehyde group at C1 (para position).
Electron-donating groups , such as alkyl groups, decrease acidity. They inductively push electron density into the ring, which intensifies the negative charge on the phenoxide oxygen, thereby destabilizing it and making the corresponding phenol less acidic. The sec-butyl group at the meta position exerts a weak acid-weakening inductive effect.
Electron-withdrawing groups , conversely, increase acidity. They pull electron density away from the ring and the phenoxide oxygen, delocalizing and stabilizing the negative charge. The aldehyde group, located para to the hydroxyl group, exerts a powerful electron-withdrawing effect through both induction and resonance. This effect significantly stabilizes the phenoxide ion by delocalizing the negative charge onto the aldehyde's oxygen atom.
The dominant influence is the strong electron-withdrawing aldehyde group in the para position. This stabilization of the conjugate base makes this compound considerably more acidic than phenol itself. The weak, opposing effect of the meta-sec-butyl group is largely negligible in comparison. The pKa of 4-hydroxybenzaldehyde (B117250) is approximately 7.61, which is significantly lower (more acidic) than that of phenol (pKa ≈ 10), illustrating the potent acidifying effect of a para-aldehyde group. guidechem.comwikipedia.org The addition of a 3-alkyl group is expected to have only a minor impact on this value.
| Compound | Substituent Effects on -OH | Expected pKa | Acidity Trend |
| Phenol | Reference compound | ~10.0 | Baseline |
| 3-Hydroxybenzaldehyde | -CHO is meta, electron-withdrawing (-I) | ~8.98 wikipedia.org | More acidic than phenol |
| 4-Hydroxybenzaldehyde | -CHO is para, electron-withdrawing (-I, -R) | ~7.61 guidechem.comchemicalbook.com | Significantly more acidic than phenol |
| This compound | -CHO is para (-I, -R), -sec-Butyl is meta (+I) | Slightly >7.61 | Slightly less acidic than 4-hydroxybenzaldehyde |
Comparative Studies of Isomeric Branched Alkyl-Substituted Hydroxybenzaldehydes
The specific arrangement of substituents on the hydroxybenzaldehyde scaffold leads to isomers with distinct chemical and physical properties. Comparing this compound to its isomers, such as those with different alkyl groups (e.g., tert-butyl) or different substitution patterns (e.g., salicylaldehyde (B1680747) derivatives), highlights the nuances of structure-reactivity relationships.
Comparison of Alkyl Group Isomers: Let's compare 3-sec-butyl-4-hydroxybenzaldehyde with its isomer, 3-tert-butyl-4-hydroxybenzaldehyde. The tert-butyl group is sterically more demanding than the sec-butyl group due to its quaternary carbon attachment point. quora.commasterorganicchemistry.com This increased bulk would result in more significant steric hindrance around the C2, C3, and C4 positions. This could influence reaction rates and the ability of the phenolic -OH to participate in intermolecular hydrogen bonding.
Comparison of Positional Isomers: A comparison with a salicylaldehyde isomer, such as 5-tert-butyl-2-hydroxybenzaldehyde, reveals dramatic differences. georganics.skchemicalbook.com In this isomer, the hydroxyl and aldehyde groups are ortho to each other, allowing for strong intramolecular hydrogen bonding. This internal hydrogen bond significantly lowers the acidity of the phenolic proton compared to its para-hydroxy counterpart, as the proton is already stabilized. Furthermore, the electronic directing effects for electrophilic substitution are different, leading to distinct regiochemical outcomes in reactions.
| Compound | Key Structural Feature | Expected Impact on Properties |
| This compound | -OH and -CHO are para. Sec-butyl at C3. | Strong acidity due to para -CHO. Moderate steric hindrance from sec-butyl. |
| 3-tert-Butyl-4-hydroxybenzaldehyde | -OH and -CHO are para. Tert-butyl at C3. | Similar acidity to the sec-butyl analog. chemsrc.com Greater steric hindrance at C2/C4. |
| 5-tert-Butyl-2-hydroxybenzaldehyde | -OH and -CHO are ortho. Tert-butyl at C5. | Intramolecular H-bonding reduces acidity and aldehyde reactivity. Different regioselectivity in aromatic reactions. nih.gov |
| 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | Two bulky tert-butyl groups ortho to -OH. | Phenolic -OH and aldehyde -CHO are highly sterically shielded. chemicalbook.comnih.gov This hindrance can slow reaction rates at these functional groups. |
Derivatization Strategies to Explore Functional Group Interplay
The presence of three distinct functional regions on this compound—the phenolic hydroxyl, the aldehyde, and the activated aromatic ring—allows for a wide range of chemical modifications. Derivatization is a powerful tool to probe how these groups influence one another's reactivity.
Reactions of the Phenolic Hydroxyl Group: The acidic nature of the hydroxyl group allows for easy deprotonation followed by nucleophilic attack.
Etherification: Using an alkyl halide (e.g., methyl iodide) under basic conditions (Williamson ether synthesis) converts the -OH to an alkoxy group (-OR). This modification removes the acidity and changes the electronic nature from a strong +R activator to a slightly less powerful +R activator.
Esterification: Reaction with an acyl chloride or anhydride in the presence of a base converts the -OH to an ester (-OCOR). This transforms the activating hydroxyl group into a deactivating acyl group, fundamentally altering the reactivity of the aromatic ring.
Reactions of the Aldehyde Group: The aldehyde's electrophilic carbonyl carbon is a primary site for reactivity.
Reduction: Treatment with a mild reducing agent like sodium borohydride (NaBH₄) selectively reduces the aldehyde to a primary alcohol (-CH₂OH) without affecting the aromatic ring. chemwhat.com
Oxidation: Stronger oxidizing agents can convert the aldehyde into a carboxylic acid (-COOH).
Imine Formation: Condensation with primary amines (R-NH₂) yields Schiff bases or imines (-CH=N-R). This is a common strategy for building larger molecular frameworks, such as salen ligands from related salicylaldehydes. wikipedia.org
Reactions of the Aromatic Ring: As established, the ring is activated for electrophilic aromatic substitution, primarily at the C5 position.
Halogenation: Reaction with Br₂ in a suitable solvent would likely lead to the selective installation of a bromine atom at C5.
Nitration: Using a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) at the C5 position.
By protecting or modifying one functional group, the reactivity of the others can be unmasked or altered, providing a strategic approach to complex synthesis. For example, protecting the hydroxyl group as an ether would allow for reactions on the aldehyde that might be incompatible with the acidic phenol.
| Functional Group | Reaction Type | Reagent Example | Resulting Transformation |
| Phenolic Hydroxyl | Etherification | CH₃I, K₂CO₃ | -OH → -OCH₃ |
| Phenolic Hydroxyl | Esterification | Acetyl chloride, Pyridine | -OH → -OCOCH₃ |
| Aldehyde | Reduction | NaBH₄ | -CHO → -CH₂OH |
| Aldehyde | Imine Formation | R-NH₂ | -CHO → -CH=N-R |
| Aromatic Ring (C5) | Bromination | Br₂, FeBr₃ | H → Br |
| Aromatic Ring (C5) | Nitration | HNO₃, H₂SO₄ | H → NO₂ |
Advanced Analytical Methodologies for Purity and Quantitative Determination of 3 Butan 2 Yl 4 Hydroxybenzaldehyde
Chromatographic Separation Techniques
Chromatography is the cornerstone for the separation and analysis of 3-(Butan-2-yl)-4-hydroxybenzaldehyde from reaction mixtures and for purity assessment. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer viable pathways for its analysis, each with specific advantages.
Reversed-phase HPLC (RP-HPLC) is a highly suitable technique for the analysis of moderately polar compounds like phenolic aldehydes, as it typically does not require derivatization prior to analysis. nih.gov A robust HPLC method with UV detection can be developed for the routine quality control of this compound.
The development process involves a systematic optimization of chromatographic conditions to achieve a balance between resolution, analysis time, and sensitivity. Key parameters include the choice of stationary phase, mobile phase composition, and detector wavelength. A C18 column is a common and effective choice for the stationary phase in the analysis of benzaldehyde (B42025) derivatives. researchgate.net The mobile phase often consists of a mixture of an aqueous component (like water with an acid modifier such as acetic or formic acid to ensure the analyte is in a non-ionized state) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov Gradient elution may be employed to ensure the efficient separation of the main compound from any impurities with different polarities. Detection is typically performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, which for phenolic compounds is often around 254 nm to 280 nm. researchgate.net
Below is a table outlining a potential set of optimized HPLC parameters for the analysis.
| Parameter | Condition | Rationale |
| Instrument | Shimadzu LC10-Avp system or equivalent | Standard HPLC system with UV/DAD detection. researchgate.net |
| Column | Zorbax StableBond C18 (250 x 4.6 mm, 5 µm) | Provides good retention and separation for phenolic compounds. researchgate.net |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile | Formic acid improves peak shape and ionization efficiency for MS coupling. nih.gov Acetonitrile is a common organic modifier. |
| Elution Mode | Gradient | Allows for the separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing speed and pressure. |
| Column Temp. | 25°C | Ensures reproducible retention times. researchgate.net |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detector | Diode Array Detector (DAD) | Allows for monitoring at multiple wavelengths and assessing peak purity. |
| Wavelength | 275 nm | Phenolic aldehydes typically exhibit strong absorbance in this region. |
This interactive table summarizes the proposed HPLC method parameters.
Gas chromatography is another powerful technique for analyzing phenolic compounds. epa.gov While this compound may possess sufficient volatility for direct GC analysis, derivatization is often employed to improve chromatographic behavior. nih.gov The presence of the polar hydroxyl group can lead to peak tailing and reduced sensitivity.
A common derivatization strategy for phenols is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov This process increases the volatility and thermal stability of the analyte while reducing its polarity, resulting in sharper, more symmetrical peaks and improved resolution on standard non-polar or semi-polar GC columns (e.g., those with a polysiloxane-based stationary phase). chula.ac.th A Flame Ionization Detector (FID) is typically used for quantification due to its robustness and wide linear range. epa.gov
Hyphenated Analytical Techniques
For unequivocal identification of the target compound and characterization of unknown impurities, chromatographic techniques are coupled with mass spectrometry (MS). This hyphenation provides an extra dimension of data, combining retention time information with mass-to-charge ratio, which is invaluable for structural elucidation.
GC-MS is the gold standard for the identification of volatile and semi-volatile organic compounds. nih.gov When the eluent from the GC column enters the mass spectrometer, molecules are typically ionized using electron impact (EI). This high-energy ionization method causes predictable fragmentation of the molecule. The resulting mass spectrum, a unique fingerprint of the compound's structure, allows for confident identification by matching it against spectral libraries or through manual interpretation. nih.gov For this compound, key fragments would be expected from the loss of the butyl group, the aldehyde group, and characteristic aromatic ring fragments.
The table below shows hypothetical, yet structurally plausible, mass fragments for this compound.
| m/z (mass/charge) | Proposed Fragment Identity | Rationale for Fragmentation |
| 178 | [M]⁺ | Molecular ion |
| 163 | [M-CH₃]⁺ | Loss of a methyl group from the sec-butyl chain |
| 149 | [M-C₂H₅]⁺ | Loss of an ethyl group from the sec-butyl chain |
| 121 | [M-C₄H₉]⁺ | Loss of the entire sec-butyl group (Benzylic cleavage) |
| 93 | [C₆H₅O]⁺ | Fragment corresponding to a phenol-like structure |
This interactive table presents potential mass fragments for GC-MS identification.
LC-MS is a highly sensitive and selective technique that is particularly useful for analyzing compounds that are not amenable to GC due to low volatility or thermal instability. mdpi.com It combines the separation power of HPLC with the detection capabilities of mass spectrometry. For phenolic compounds like this compound, electrospray ionization (ESI) is a common ionization source. nih.gov Analysis is often performed in negative ion mode, which facilitates the detection of the deprotonated molecule [M-H]⁻. This "soft" ionization technique typically results in minimal fragmentation, providing clear molecular weight information. Further structural detail can be obtained using tandem mass spectrometry (LC-MS/MS), where the parent ion is fragmented to produce characteristic daughter ions, aiding in definitive identification. nih.gov
Quantitative Analytical Methods for Reaction Monitoring and Yield Analysis
The developed and validated HPLC-UV method is ideal for the quantitative analysis required for reaction monitoring and final product yield calculation. researchgate.net To ensure the reliability of the quantitative data, the method must be validated according to established guidelines, assessing parameters such as linearity, precision, accuracy, and sensitivity. researchgate.net
Linearity: A calibration curve is generated by analyzing standard solutions of this compound at several concentration levels. The method is considered linear if the plot of detector response versus concentration yields a correlation coefficient (r²) close to 1.000. rsc.org
Precision: Assessed by repeatedly analyzing a sample and is typically expressed as the relative standard deviation (RSD). Low RSD values indicate high precision. researchgate.net
Accuracy: Determined by comparing the measured concentration to a known true value, often through spike-recovery experiments. researchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the sensitivity of the method, representing the lowest concentration that can be reliably detected and quantified, respectively.
For reaction monitoring, small aliquots can be withdrawn from the reaction mixture at different time intervals. After appropriate quenching and sample preparation (e.g., dilution), the samples are analyzed by HPLC. By plotting the concentration of this compound versus time, the reaction kinetics can be studied. Upon completion of the reaction, the same method is used to determine the final concentration of the product in the mixture, which allows for the accurate calculation of the reaction yield.
The table below shows typical validation parameters for a quantitative HPLC method for a benzaldehyde derivative.
| Validation Parameter | Typical Acceptance Criteria | Example Finding |
| Linearity (r²) | ≥ 0.999 | 0.9997 rsc.org |
| Concentration Range | Defined by application needs | 1 - 100 µg/mL |
| Precision (RSD) | ≤ 2% | 0.96% researchgate.net |
| Accuracy (Recovery) | 98 - 102% | 98.8 - 101.2% researchgate.net |
| LOD | Signal-to-Noise Ratio > 3 | 0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio > 10 | 0.3 µg/mL |
This interactive table summarizes key quantitative method validation parameters.
Chemical Transformations and Derivatizations of 3 Butan 2 Yl 4 Hydroxybenzaldehyde for Academic Research
Synthesis of Schiff Bases and Related Imine Derivatives for Ligand Design Research
The aldehyde functional group of 3-(butan-2-yl)-4-hydroxybenzaldehyde is readily transformed into an imine (or azomethine) group through condensation with primary amines. This reaction, foundational to the synthesis of Schiff bases, is a cornerstone of ligand design in coordination chemistry. rsisinternational.orgnih.govekb.eg The general synthesis involves the reaction of the aldehyde with a selected primary amine, often in an alcohol solvent and sometimes with acid catalysis, to yield the corresponding Schiff base. nih.gov
The resulting Schiff base ligands derived from this compound are particularly interesting for several reasons:
Multidentate Coordination: The presence of the phenolic hydroxyl group ortho to the newly formed imine bond, along with potential donor atoms in the amine component, allows these ligands to act as bidentate or multidentate chelating agents for a variety of metal ions, including Co(II), Cu(II), and Zn(II). researchgate.net
Steric and Electronic Influence: The sec-butyl group at the C3 position of the benzene (B151609) ring exerts significant steric and electronic effects. researchgate.net This bulky, electron-donating alkyl group can influence the geometry, stability, and reactivity of the resulting metal complexes. researchgate.net The steric hindrance can control the coordination number of the metal center and prevent the formation of undesired polymeric complexes, while its electron-donating nature can modulate the electron density on the metal ion, affecting its catalytic or electronic properties. researchgate.net
Chirality: The butan-2-yl group contains a chiral center, meaning that Schiff bases derived from it are inherently chiral. This is highly valuable in the field of asymmetric catalysis, where chiral metal complexes are used to control the stereochemical outcome of chemical reactions.
The table below illustrates potential Schiff base derivatives synthesized from this compound and various primary amines, highlighting their potential applications in ligand design.
| Amine Reactant | Resulting Schiff Base Structure | Potential Ligand Type | Research Application |
| Aniline | N-(3-(butan-2-yl)-4-hydroxybenzylidene)aniline | Bidentate (O, N) | Catalysis, material science |
| Ethylenediamine | N,N'-bis(3-(butan-2-yl)-4-hydroxybenzylidene)ethane-1,2-diamine | Tetradentate (O, N, N, O) | Formation of stable binuclear metal complexes |
| Glycine | 2-(((3-(butan-2-yl)-4-hydroxyphenyl)methylene)amino)acetic acid | Tridentate (O, N, O) | Bioinorganic chemistry, modeling of enzyme active sites rsisinternational.org |
| 4-Aminobenzoic acid | 4-(((3-(butan-2-yl)-4-hydroxyphenyl)methylene)amino)benzoic acid | Bidentate (O, N) | Development of functional materials, molecular sensors |
Cyclization Reactions to Form Heterocyclic Scaffolds (e.g., Coumarins, Chromenes)
The functional groups of this compound enable its participation in cyclization reactions to form valuable heterocyclic scaffolds, such as coumarins and chromenes, which are prevalent in natural products and pharmaceuticals.
Coumarin (B35378) Synthesis: While classical coumarin syntheses like the Pechmann condensation start with phenols researchgate.net, the aldehyde group of this compound can be utilized in other routes. One prominent method is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group. nih.govtandfonline.com For instance, the reaction of a substituted salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with ethyl acetoacetate (B1235776) in the presence of a weak base like piperidine, followed by intramolecular transesterification, yields a 3-substituted coumarin. youtube.com Although the target molecule is a 4-hydroxybenzaldehyde (B117250), its aldehyde functionality is key. It can react with 4-hydroxycoumarin (B602359) itself in a Knoevenagel-Michael addition sequence to generate biscoumarin derivatives, demonstrating the aldehyde's reactivity in this context. lew.ro
Chromene Synthesis: A highly effective method for utilizing aldehydes in the synthesis of chromene derivatives is the one-pot, three-component reaction. nih.gov This approach combines an aromatic aldehyde, malononitrile, and a phenol (B47542) derivative (such as resorcinol (B1680541) or 4-hydroxycoumarin) in the presence of a catalyst. jwent.netkchem.orgbohrium.com In this scenario, this compound would serve as the aldehyde component. The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the phenol derivative to the resulting electron-deficient alkene, and subsequent intramolecular cyclization to form the 2-amino-4H-chromene scaffold. kchem.org
The following table outlines representative cyclization reactions.
| Reaction Type | Reactants | Product Class | Significance |
| Knoevenagel/Michael | This compound, 4-hydroxycoumarin | Biscoumarin | Biologically active compounds lew.ro |
| Three-component reaction | This compound, malononitrile, resorcinol | 2-Amino-4H-chromene | Access to privileged heterocyclic scaffolds with diverse pharmacological activities nih.govkchem.org |
Role as a Building Block in the Synthesis of Complex Organic Molecules
Aldehydes are exceptionally versatile building blocks in organic synthesis, and this compound is no exception. sigmaaldrich.com Its aldehyde and phenol moieties provide two distinct points for molecular elaboration, allowing it to be incorporated into larger, more complex structures. sinocurechem.comchemicalbook.com
The aldehyde group can participate in a variety of fundamental carbon-carbon bond-forming reactions:
Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene, providing a reliable method for installing double bonds with control over stereochemistry.
Aldol Condensation: Reaction with enolates from ketones or esters forms β-hydroxy carbonyl compounds, a powerful tool for constructing complex carbon skeletons.
Grignard and Organolithium Reactions: Addition of organometallic reagents to the aldehyde yields secondary alcohols.
The phenolic hydroxyl group can be used to connect the molecule to other fragments via ether linkages (Williamson ether synthesis) or ester linkages. Furthermore, it can be converted into a triflate (trifluoromethanesulfonate) group, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon bonds directly at the C4 position of the aromatic ring. sinocurechem.com
The presence of the sec-butyl group imparts increased lipophilicity to the molecules derived from this building block, a property that is often crucial for the bioavailability of pharmaceutical compounds. The inherent chirality of this substituent can also be leveraged in the asymmetric synthesis of complex natural products and drugs.
Functionalization of Polymeric Materials and Surface Modification Studies
The reactivity of this compound allows for its use in materials science, specifically for the functionalization of polymers and the chemical modification of surfaces.
Polymer Functionalization: The molecule can be incorporated into or onto polymer chains to impart specific properties.
Polymerization: The phenolic hydroxyl group, in conjunction with the aldehyde, can undergo oxidative polycondensation to form oligo- or poly(hydroxybenzaldehyde) materials. researchgate.net Copolymers can also be formed by reacting the aldehyde with other monomers, such as in the synthesis of terpolymers with acetophenone (B1666503) and formaldehyde (B43269) oximes. researchgate.net
Grafting: The molecule can be attached to existing polymer backbones. For example, polymers with pendant amino groups (e.g., aminomethyl polystyrene) can be functionalized by reductive amination with the aldehyde group. Alternatively, polymers with suitable leaving groups can be modified by nucleophilic substitution with the phenoxide ion.
Surface Modification: The compound can be anchored to the surfaces of materials like silica (B1680970), metal oxides, or nanoparticles to alter their surface properties. cd-bioparticles.netntu.edu.sg The aldehyde group can react with surface-bound amines to form stable imine linkages, while the hydroxyl group can form silyl (B83357) ether bonds with silica surfaces or coordinate to metal oxide surfaces. Such modifications can be used to:
Control Wettability: The lipophilic sec-butyl group can be used to render hydrophilic surfaces more hydrophobic.
Introduce Reactive Sites: The immobilized aldehyde or phenol can serve as a handle for further chemical reactions, allowing for the stepwise construction of complex surface architectures.
Study Surface Reactions: Thin films of phenolic aldehydes on surfaces can be used as models to study oxidative transformations relevant to atmospheric chemistry and material degradation. nih.govacs.orgresearchgate.net
Emerging Research Frontiers and Future Prospects for 3 Butan 2 Yl 4 Hydroxybenzaldehyde in Chemical Science
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex molecules like 3-(butan-2-yl)-4-hydroxybenzaldehyde is increasingly benefiting from the precision, efficiency, and safety offered by flow chemistry and automated synthesis. These platforms enable the telescoping of multi-step reaction sequences, minimizing manual handling and improving reproducibility.
Flow Chemistry: The synthesis of this compound could be envisioned in a continuous flow setup. For instance, the ortho-alkylation of p-hydroxybenzaldehyde with a suitable butene precursor could be performed in a heated reactor coil under high pressure, allowing for precise temperature control and enhanced reaction rates. nih.gov A subsequent formylation step, if necessary, could also be integrated into the flow system. rsc.org The use of mass flow controllers for gaseous reagents and pumps for liquid streams ensures stoichiometric accuracy. nih.gov This approach not-only accelerates the reaction but also allows for safer handling of potentially hazardous reagents and intermediates. A notable advantage is the ability to rapidly screen and optimize reaction conditions by systematically varying parameters such as temperature, pressure, residence time, and reagent ratios.
Automated Synthesis Platforms: Automated synthesizers can perform entire reaction sequences, including reagent addition, reaction monitoring, work-up, and purification. sigmaaldrich.com For this compound, an automated platform could execute a multi-step synthesis starting from simple phenols. rsc.org The system would use pre-loaded reagent cartridges for alkylation and formylation steps. sigmaaldrich.com Such platforms are particularly advantageous for creating libraries of related compounds for screening purposes, where the butyl substituent could be varied to explore structure-activity relationships.
| Feature | Conventional Batch Synthesis | Flow Chemistry & Automated Synthesis |
| Reaction Time | Hours to days | Minutes to hours beilstein-journals.org |
| Scalability | Challenging, requires re-optimization | Straightforward, linear scaling |
| Safety | Handling of large volumes of hazardous materials | Small reaction volumes, enhanced heat dissipation |
| Reproducibility | Operator-dependent | High, precise control of parameters |
| Process Optimization | Time-consuming, one-at-a-time parameter changes | Rapid, automated screening of conditions |
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions with unprecedented speed and accuracy.
Reaction Prediction: For a molecule like this compound, ML models can predict the most likely products of a given set of reactants and conditions. neurips.cc By training on vast datasets of known chemical reactions, these models can identify potential side reactions and predict the regioselectivity of, for example, the alkylation of 4-hydroxybenzaldehyde (B117250). nih.gov This predictive power can save significant experimental effort by guiding chemists toward the most promising synthetic routes. Deep learning models can even propose entire reaction pathways by identifying electron sources and sinks and ranking the favorability of elementary reaction steps. researchgate.netrsc.org
| AI/ML Application | Description | Relevance to this compound |
| Forward Prediction | Predicts the major product(s) of a reaction. | Guides the choice of reagents for selective alkylation and formylation. nih.gov |
| Retrosynthesis | Proposes synthetic routes to a target molecule. | Identifies efficient pathways from readily available starting materials. |
| Yield Prediction | Estimates the yield of a reaction under specific conditions. | Prioritizes high-yielding reaction conditions before experimentation. researchgate.net |
| Condition Optimization | Identifies optimal temperature, solvent, catalyst, etc. | Accelerates the development of a high-yield synthesis protocol. chemcopilot.comresearchgate.net |
Development of Novel Catalytic Systems for Specific Transformations
The development of novel catalysts is crucial for achieving high selectivity and efficiency in the synthesis of specifically substituted aromatic compounds like this compound.
Ortho-Alkylation of Phenols: The introduction of the butan-2-yl group at the ortho position to the hydroxyl group is a key synthetic challenge. Traditional Friedel-Crafts alkylation often leads to a mixture of ortho and para isomers. orgsyn.org Recent research has focused on developing catalysts that direct the alkylation specifically to the ortho position. nih.govchemrxiv.org For instance, catalytic systems based on aluminum thiophenoxide have shown high selectivity for the ortho-alkylation of phenols. google.com Rhenium-catalyzed systems have also been developed for the regioselective mono-alkylation of phenols at the ortho-position. orgsyn.org A dual catalytic system of palladium on carbon and scandium triflate has been shown to be effective for the ortho-alkylation of phenols with primary alcohols. nih.gov
Formylation Reactions: The formylation of phenols can be achieved through various methods, such as the Vilsmeier-Haack, Reimer-Tiemann, or Duff reactions. thieme-connect.dewikipedia.org However, these often require harsh conditions. Modern catalytic approaches aim for milder and more selective formylation. For instance, the ortho-specific formylation of phenols can be achieved using magnesium methoxide (B1231860) and paraformaldehyde. thieme-connect.de Palladium-catalyzed reductive carbonylation of phenol (B47542) derivatives using syngas offers a sustainable route to benzaldehydes. nih.govrsc.org
| Reaction | Catalytic System | Advantage |
| Ortho-Alkylation | Rhenium carbonyl complexes orgsyn.org | High ortho-selectivity, stops at mono-alkylation. |
| Ortho-Alkylation | Aluminum thiophenoxides google.com | Directs alkylation to the ortho position. |
| Ortho-Alkylation | Pd/C and Sc(OTf)3 nih.gov | Dual catalysis for regioselective alkylation. |
| Formylation | Mg(OMe)2 and paraformaldehyde thieme-connect.de | Ortho-specific formylation under relatively mild conditions. |
| Formylation | Palladium acetate (B1210297) and dppp (B1165662) with syngas nih.gov | Utilizes sustainable sources of CO and H2. |
Advanced In Situ Spectroscopic Monitoring of Reactions
Understanding the kinetics and mechanism of a reaction is crucial for its optimization and scale-up. Advanced in situ spectroscopic techniques allow for the real-time monitoring of reacting species without the need for sampling.
FTIR Spectroscopy: In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for tracking the concentration of reactants, intermediates, and products throughout a reaction. mdpi.commt.com By inserting a probe directly into the reaction vessel, changes in the vibrational spectra of the molecules can be continuously recorded. nih.gov For the synthesis of this compound, in situ FTIR could be used to monitor the consumption of the starting phenol and the formation of the alkylated and formylated products. This technique is particularly useful for identifying transient intermediates and determining the reaction endpoint accurately. mt.comyoutube.com
Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is highly effective for in situ reaction monitoring, especially for reactions in aqueous media or those involving organometallic species. acs.orgspectroscopyonline.com It is complementary to FTIR and can provide valuable information about C-C bond formation and changes in the aromatic ring substitution pattern. uliege.be For instance, in a Grignard-based synthesis route, in situ Raman could monitor the formation and consumption of the Grignard reagent. acs.orgacs.org Surface-Enhanced Raman Spectroscopy (SERS) can be used for the highly sensitive detection of phenolic compounds. researchgate.netresearchgate.netnih.gov
The data obtained from in situ monitoring can be used to develop detailed kinetic models of the reaction, which in turn can be used for process optimization and control. youtube.com
| Spectroscopic Technique | Information Provided | Application in Synthesis of this compound |
| In Situ FTIR | Concentration profiles of reactants, intermediates, and products. mt.com | Monitoring the progress of alkylation and formylation steps; endpoint determination. |
| In Situ Raman | Changes in molecular structure, particularly for symmetric vibrations and in aqueous solutions. spectroscopyonline.com | Tracking C-C bond formation; monitoring reactions involving organometallics. acs.org |
| UV-Vis | Concentration of chromophoric species. | Monitoring reactions involving colored intermediates or products. |
| NMR | Detailed structural information of all soluble species. | Mechanistic studies and identification of unknown intermediates. |
Q & A
Q. What are the established synthetic routes for 3-(butan-2-yl)-4-hydroxybenzaldehyde, and how can reaction conditions be optimized?
The synthesis of this compound often involves Knoevenagel condensation or alkylation strategies. For example, a related aldehyde derivative (3-(benzo[d]thiazol-2-yl)-4-hydroxybenzaldehyde) was synthesized via Knoevenagel condensation in ethanol with pyridine as a catalyst, yielding 32% after purification . Optimization may include adjusting solvent polarity, temperature, and catalyst concentration. Characterization via ¹H/¹³C NMR and HRMS is critical to confirm structural integrity .
Q. How can crystallographic methods like SHELX software be applied to resolve the compound’s structural ambiguities?
SHELXL (part of the SHELX suite) is widely used for refining small-molecule crystal structures. For this compound, high-resolution X-ray diffraction data can be processed using SHELXL to determine bond angles, torsion angles, and intermolecular interactions. SHELXPRO can interface with macromolecular datasets if studying co-crystallized complexes (e.g., enzyme-ligand interactions) .
Q. What analytical techniques are most effective for characterizing its stability and reactivity?
- Thermodynamic studies : Measure enthalpy of sublimation or combustion using calorimetry (e.g., for 4-hydroxybenzaldehyde derivatives, ΔsubH° values range from 98–105 kJ·mol⁻¹) .
- UV-Vis spectroscopy : Monitor solvatochromic shifts in varying solvent polarities to assess electronic transitions .
- HPLC : Track degradation products under thermal or oxidative stress .
Q. What functional groups dominate its chemical behavior, and how do they influence reactivity?
The hydroxy (-OH) and aldehyde (-CHO) groups are key:
- The hydroxyl group participates in hydrogen bonding, affecting solubility and crystallinity.
- The aldehyde group enables nucleophilic additions (e.g., Schiff base formation) and redox reactions (e.g., oxidation to carboxylic acids) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict interaction mechanisms between this compound and biological targets?
Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to enzymes or DNA. For example, a related benzothiazine derivative showed groove-binding interactions with DNA via electrostatic and van der Waals forces, validated by spectroscopic and viscometric data .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?
- Dose-response assays : Test across multiple concentrations (e.g., 1–100 µM) to identify threshold effects.
- Structural analogs : Compare activity of derivatives (e.g., 4-hydroxybenzaldehyde vs. 3-methoxy variants) to isolate substituent effects .
- Synergistic studies : Combine with known inhibitors to assess potentiation (e.g., in antimicrobial assays) .
Q. How does the compound’s substitution pattern (butan-2-yl vs. other alkyl groups) influence its physicochemical and biological properties?
A comparative table highlights key differences:
| Compound | Substituent | Key Properties | Reference |
|---|---|---|---|
| This compound | Branched alkyl | Enhanced lipophilicity, steric hindrance | |
| 4-Hydroxybenzaldehyde | -H | Higher aqueous solubility, lower stability | |
| 3-Methoxy-4-hydroxybenzaldehyde | Methoxy | Altered redox potential, H-bonding capacity |
Q. What mechanistic insights explain its role in fluorescence-based sensors (e.g., cyanide detection)?
The aldehyde group in 3-(benzo[d]thiazol-2-yl)-4-hydroxybenzaldehyde reacts with CN⁻ via nucleophilic addition, inducing a fluorescence "turn-on" response. Solvent polarity (Δf) modulates emission intensity, enabling environmental sensing .
Q. How can structural modifications enhance its pharmacokinetic profile for therapeutic applications?
Q. What protocols validate its purity and stability in long-term storage?
- Accelerated stability testing : Expose to 40°C/75% RH for 6 months and analyze via HPLC.
- Mass spectrometry : Detect degradation products (e.g., oxidation to carboxylic acids) .
- Crystallinity monitoring : Use PXRD to identify polymorphic changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
